molecular formula C12H15NO3 B3101730 Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester CAS No. 1398512-13-4

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester

Cat. No.: B3101730
CAS No.: 1398512-13-4
M. Wt: 221.25 g/mol
InChI Key: AZAFKJXSVRFGNK-SECBINFHSA-N
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Description

Properties

IUPAC Name

ethyl 2-oxo-2-[[(1R)-1-phenylethyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFKJXSVRFGNK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)N[C@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester typically involves the reaction of acetic acid derivatives with ethyl esters under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the functional groups involved .

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a reagent and intermediate for synthesizing various chemical compounds. It is particularly useful in:

  • Organic Synthesis : It participates in reactions such as oxidation, reduction, and substitution to form more complex molecules.

Biology

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its applications include:

  • Enzyme Studies : Investigating how this compound interacts with enzymes can provide insights into metabolic processes.

Medicine

The compound is being explored for its potential therapeutic properties. Notable applications include:

  • Pharmaceutical Development : It acts as a precursor for synthesizing various pharmaceuticals, potentially leading to new drug discoveries.

Industry

In industrial settings, this compound is employed in:

  • Manufacture of Specialty Chemicals : Its unique properties make it suitable for producing specialized industrial chemicals .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor for certain enzymes, providing a basis for further research into its therapeutic potential.

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical context, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds displayed promising activity against various biological targets, highlighting the compound's utility in drug development.

Mechanism of Action

The mechanism of action of acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 37662-05-8
  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.257 g/mol
  • Structure: Features a chiral (1R)-1-phenylethylamino group attached to a 2-oxo acetic acid ethyl ester backbone.

Key Characteristics :

  • The compound’s ethyl ester group enhances lipophilicity, while the amide functionality contributes to hydrogen-bonding capacity.
  • Its chirality may influence receptor binding specificity, as seen in structurally related GPR139 agonists (e.g., JNJ-63533054 in ) .

Comparison with Structurally Similar Compounds

Ethyl (2-Oxo-1-Pyrrolidinyl)(Phenyl)Acetate

  • CAS No.: 1262412-28-9
  • Molecular Formula: C₁₄H₁₇NO₃
  • Structural Differences: Incorporates a pyrrolidinone ring (cyclic amide) instead of a linear amide. The phenyl group is directly attached to the pyrrolidinone, altering electronic and steric properties .
  • Implications : The cyclic structure may enhance metabolic stability but reduce conformational flexibility compared to the target compound.

Acetic Acid, 2-[(4-Ethylphenyl)Amino]-2-Oxo-, Ethyl Ester

  • CAS No.: 69065-94-7
  • Molecular Formula: C₁₂H₁₅NO₃
  • Structural Differences : Substitutes the chiral phenylethyl group with a 4-ethylphenyl moiety. The para-ethyl group introduces steric bulk but lacks stereochemical complexity .

Erdosteine Ethyl Ester

  • Structure : Contains a tetrahydrothiophene ring and sulfanyl group, unlike the target’s simple amide.
  • Role : Identified as an impurity in erdosteine synthesis, highlighting its relevance in pharmaceutical quality control .
  • Functional Differences : The sulfur atoms may confer distinct metabolic pathways or mucolytic activity, which the target compound lacks .

Cyclohexane Derivative ()

  • Molecular Formula: C₁₇H₂₆ClNO₂
  • Structural Features : A cyclohexane ring replaces the acetic acid backbone, and the compound exists as a hydrochloride salt.

Data Table: Comparative Analysis

Compound Name CAS No. Molecular Formula Key Structural Features Biological/Functional Notes
Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester 37662-05-8 C₁₂H₁₅NO₂ Chiral phenylethylamino, linear amide, ethyl ester Potential chiral receptor agonist
Ethyl (2-oxo-1-pyrrolidinyl)(phenyl)acetate 1262412-28-9 C₁₄H₁₇NO₃ Pyrrolidinone ring, phenyl group Enhanced metabolic stability
Acetic acid, 2-[(4-ethylphenyl)amino]-2-oxo-, ethyl ester 69065-94-7 C₁₂H₁₅NO₃ 4-ethylphenyl substituent Hazardous (H302, H319)
Erdosteine ethyl ester N/A C₁₀H₁₅NO₄S₂ Tetrahydrothiophene, sulfanyl group Pharmaceutical impurity
Cyclohexane derivative () N/A C₁₇H₂₆ClNO₂ Cyclohexane ring, hydrochloride salt Stereochemical complexity

Research Findings and Implications

  • Chirality and Bioactivity: The (1R)-phenylethyl group in the target compound mirrors chiral agonists like JNJ-63533054 (), which exhibit nanomolar affinity for GPR137.
  • Physicochemical Properties: The ethyl ester group in the target compound enhances lipophilicity (logP ~2.5 estimated), comparable to analogs like the 4-ethylphenyl derivative (logP ~2.8) . Pyrrolidinone-containing compounds () may exhibit higher solubility due to polar cyclic amides.
  • Synthetic Considerations : Stereoselective synthesis methods, such as phase-transfer catalysis (e.g., ), could be adapted for the target compound to preserve its chiral integrity .

Biological Activity

Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester (CAS Number: 1398512-13-4) is a compound of significant interest in both organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : Ethyl 2-oxo-2-[[(1R)-1-phenylethyl]amino]acetate

The compound is characterized by a phenylethyl group, which contributes to its unique biochemical interactions.

The biological activity of this compound involves its interaction with various molecular targets. It is hypothesized to act as an enzyme inhibitor or activator , affecting metabolic pathways and cellular processes. The specific pathways and targets remain under investigation, but preliminary studies suggest interactions with key enzymes involved in drug metabolism and transport.

Enzyme Interactions

Research indicates that this compound may influence the activity of P-glycoprotein (P-gp) , a crucial transporter in drug absorption and resistance. A study demonstrated that related compounds could stimulate P-gp ATPase activity, suggesting potential for reversing drug resistance in cancer therapies .

Toxicity and Safety Profile

A review of toxicity studies indicates that similar compounds exhibit low toxicity profiles in sub-chronic repeated-dose toxicity experiments. For instance, propionic acid derivatives showed no adverse effects at doses up to 2,500 mg/kg body weight . While specific data on this compound remains limited, its structural similarities to less toxic analogs suggest a favorable safety profile.

Study on P-glycoprotein Modulation

In a relevant study assessing amino acid-derived compounds, acetic acid derivatives demonstrated preferential selectivity toward P-gp compared to other ATP-binding cassette (ABC) transporters. The compounds were evaluated for their ability to stimulate ATPase activity, indicating their potential as substrates or inhibitors of P-gp .

Synthesis and Biological Testing

In another investigation, researchers synthesized a series of related thiazole compounds derived from amino acids and tested their biological activities. The findings highlighted the importance of structural modifications in enhancing interaction with P-gp and improving therapeutic efficacy against tumor growth in vivo .

Comparison of Biological Activities

Compound NameActivityTargetReference
This compoundPotential enzyme inhibitorP-glycoprotein
Propionic acid derivativesLow toxicityN/A
Amino acid-derived thiazolesP-gp modulationP-glycoprotein

Summary of Toxicity Studies

Compound TypeNOAEL (mg/kg)Study TypeReference
Aryl alkanoates1,250 - 2,50090-day dietary study
Acetic acid derivativesTBDOngoing studiesN/A

Q & A

Q. Basic

  • IR Spectroscopy : A strong absorbance at ~1740 cm⁻¹ confirms the ester carbonyl, while a band at ~1650 cm⁻¹ indicates the 2-oxo group .
  • ¹H NMR : A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl ester), a quartet at δ 4.1–4.3 ppm (CH₂ of ester), and a singlet at δ 3.5–3.7 ppm (N–CH–Ph) are diagnostic.
  • Mass Spectrometry : Molecular ion [M+H]⁺ and fragment ions (e.g., loss of EtOH at m/z [M-46]⁺) validate the ester and amine groups .

What role does this compound serve as a chiral synthon in the preparation of cyclopropane-containing pharmaceuticals?

Advanced
The compound acts as a chiral building block for synthesizing cyclopropane derivatives via stereoselective cyclopropanation . For example, it can be converted to (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, a key intermediate in hepatitis C virus (HCV) protease inhibitors. The (1R) configuration ensures proper spatial orientation for binding to the NS3/4A enzyme .

How are common impurities formed during the synthesis of this compound analyzed and resolved?

Advanced
Impurities (e.g., diastereomers or hydrolyzed acids) are identified using UPLC-MS/MS with a C18 column and acetonitrile/water gradients. Preparative supercritical fluid chromatography (SFC) resolves enantiomers with >99% purity. For crystalline impurities, controlled crystallization in solvents like hexane/ethyl acetate selectively precipitates the desired enantiomer .

What mechanistic insights explain the enantioselectivity of phase-transfer catalysts in synthesizing this compound?

Advanced
Chiral PTCs (e.g., cinchona alkaloids) form ion pairs with the glycine ester enolate, stabilizing the transition state through π-π interactions between the catalyst’s aromatic rings and the phenylethyl group. Density functional theory (DFT) models show that the (1R) configuration arises from preferential face shielding by the catalyst’s bulky substituents .

How does the ester group in this compound influence its stability under acidic or basic conditions?

Basic
The ethyl ester is base-labile , undergoing hydrolysis to the carboxylic acid in NaOH/EtOH. Under acidic conditions (pH <3), the 2-oxo group may protonate, reducing electrophilicity. Stability is enhanced by storing the compound in anhydrous solvents (e.g., THF) at –20°C .

What synthetic modifications can improve the yield of this compound in large-scale reactions?

Q. Advanced

  • Wet milling : Mechanochemical activation accelerates reaction kinetics by increasing surface area .
  • Catalyst immobilization : Silica-supported chiral catalysts reduce decomposition and enable recycling .
  • Process intensification : Microreactors with precise temperature control minimize side reactions during exothermic steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester

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